2-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE -

2-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE

Catalog Number: EVT-4925893
CAS Number:
Molecular Formula: C20H22N6O3S
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound was investigated for its molecular structure, electronic properties, and vibrational spectra using density functional theory (DFT) calculations. [] The research focused on understanding the molecular orbital interactions and structural characteristics of the compound. [] Experimental data from FT-IR and FT-Raman spectroscopy were compared with theoretical calculations. [] Further analysis using HOMO/LUMO energies, MEP, and NBO was conducted to describe the chemical reactivity of the compound. [] Additionally, molecular docking studies were performed using the Auto Dock program to investigate its potential as a Pim-1 kinase cancer inhibitor. []

Relevance: Both 5-(4-propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one and 2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one share a common core structure: a thiazol-4(5H)-one ring substituted at the 2-position with a dihydropyrazole group. This makes them structurally related compounds. []

(5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (Compound 21)

Compound Description: This compound, identified as compound 21 in the study, demonstrated the most potent activity against pentylenetetrazole-induced convulsions within a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones synthesized and evaluated for their central nervous system (CNS) depressant activity. [] The series exhibited CNS depressant activity, potential anticonvulsant properties, and low acute toxicity. []

Relevance: (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone shares the 1,3-dimethyl-1H-pyrazol-4-yl motif with 2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one. This structural similarity suggests a potential relationship in their pharmacological activities. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone (Compound 4)

Compound Description: This compound, designated as compound 4 in the research, displayed a favorable anticonvulsant depression ratio among a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones. [] This series of compounds was synthesized and evaluated for their impact on the central nervous system, showing potential as CNS depressants and anticonvulsants. []

Relevance: The presence of the 1,3-dimethyl-1H-pyrazol-4-yl group in both (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone and 2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one suggests a structural relationship between them. []

Relevance: Both 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol and 2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one feature the 1,3-dimethyl-1H-pyrazol-4-yl structural motif. This shared structural feature suggests a potential for overlapping or related biological activities. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (Compound 41)

Compound Description: In a study focusing on the development of novel potential antipsychotic agents, this compound, designated as compound 41, emerged as a compound of interest. [] It demonstrated efficacy in inhibiting conditioned avoidance responding in both rats and monkeys, a characteristic associated with antipsychotic effects. [] Importantly, unlike established antipsychotic medications, compound 41 did not induce dystonic movements in a primate model used to assess extrapyramidal side effects, suggesting a potentially improved safety profile. []

Relevance: The presence of the 1,3-dimethyl-1H-pyrazol-4-yl structure in both 4-[(3-chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol and 2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one highlights their structural similarity and potential for related biological activities. []

1,3-Dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (Compound 65)

Compound Description: During the investigation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents, attempts to synthesize the 2-fluorophenyl analog of the active metabolite (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone resulted in an unexpected ring closure. [] This cyclization yielded 1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one, designated as compound 65 in the study. []

Relevance: 1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one represents a cyclic derivative incorporating the 1,3-dimethyl-1H-pyrazol-4-yl moiety found in 2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one. [] Although not directly related, the structural similarity arising from this shared motif warrants consideration. []

Properties

Product Name

2-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE

IUPAC Name

(5Z)-2-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H22N6O3S/c1-14-16(12-23(2)22-14)13-24-6-8-25(9-7-24)20-21-19(27)18(30-20)11-15-4-3-5-17(10-15)26(28)29/h3-5,10-12H,6-9,13H2,1-2H3/b18-11-

InChI Key

NPNJPPQRMYWEGR-WQRHYEAKSA-N

SMILES

CC1=NN(C=C1CN2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3)C

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3)C

Isomeric SMILES

CC1=NN(C=C1CN2CCN(CC2)C3=NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.